3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which is characterized by its five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound is significant in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The oxadiazole moiety is known for its role in drug discovery, particularly in the development of novel therapeutics.
The compound is classified under the category of 1,2,5-oxadiazoles, which are recognized for their diverse pharmacological properties. Oxadiazoles are typically synthesized through various chemical reactions involving amidoximes and carboxylic acids or their derivatives. The presence of the pyrrolidine group enhances its biological activity by influencing the compound's interaction with biological targets.
The synthesis of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole can be achieved through several methods:
The choice of solvent and reaction conditions significantly affects the yield and purity of the synthesized compound. Aprotic solvents like dimethylformamide and dimethyl sulfoxide have been found to provide optimal conditions for these reactions .
Key data points include:
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole can undergo various chemical reactions typical for oxadiazole derivatives:
The mechanism of action for compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole often involves interaction with specific biological targets:
Data from cytotoxicity assays suggest that derivatives containing oxadiazole structures exhibit selective toxicity towards tumor cells compared to normal cells .
Relevant analyses indicate that modifications to the oxadiazole ring can significantly alter both physical and chemical properties, impacting their biological activity .
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole has several potential applications:
1,2,5-Oxadiazoles (furazans) represent a distinctive class of nitrogen-oxygen heterocycles characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom arranged in an N-O-N vicinal configuration. This heteroaromatic system exhibits a Bird aromaticity index of 53, comparable to isoxazole (52), with a dipole moment of 3.38 D and ionization energy of 11.79 eV [7]. The π-electron density distribution across the ring atoms results in nitrogen atoms bearing higher electron density than oxygen or carbon, influencing both chemical reactivity and intermolecular interactions with biological targets. Historically undervalued relative to other heterocyclic systems, the 1,2,5-oxadiazole scaffold has recently garnered significant attention due to its multifaceted applications in medicinal chemistry, materials science, and high-energy materials [3]. Its resurgence in drug discovery stems from favorable physicochemical properties, metabolic stability, and versatile bioisosteric capabilities that facilitate optimization of pharmacokinetic profiles in lead compounds.
The 1,2,5-oxadiazole moiety serves as a privileged bioisostere in rational drug design due to its ability to mimic various functional groups while conferring enhanced metabolic stability and target affinity. This ring system effectively mimics ester, amide, and carboxylate functionalities, circumventing hydrolytic instability issues associated with these groups in physiological environments [4] [9]. The bioisosteric utility originates from its electronic distribution and hydrogen-bonding capabilities, particularly through the N2 atom which functions as a hydrogen bond acceptor comparable to carbonyl oxygen in amide bonds [3] [6].
Table 1: Bioisosteric Equivalence of 1,2,5-Oxadiazole in Drug Design
Functional Group | 1,2,5-Oxadiazole Replacement | Advantages | Biological Consequences |
---|---|---|---|
Ester (-COO-) | 1,2,5-Oxadiazole ring | Enhanced hydrolytic stability | Improved metabolic stability |
Amide (-CONH-) | N2 substitution | Maintained H-bond acceptor capacity | Preserved target affinity |
Carboxylate (-COO⁻) | 3-Amino-1,2,5-oxadiazole | Tautomerization to zwitterionic form | Mimics ionized carboxylate; improved solubility |
Nitro group (-NO₂) | Furoxan (1,2,5-oxadiazole 2-oxide) | Controlled nitric oxide release | Vasodilatory activity; anticancer effects |
Notably, the furoxan (1,2,5-oxadiazole 2-oxide) derivatives function as nitric oxide (NO) donors upon reaction with biological thiols, enabling targeted vasodilation and antiproliferative effects [7] [9]. This property has been exploited in cardiovascular drug development where compounds like 4-amino-1,2,5-oxadiazole-3-carboxylic acid derivatives demonstrate significant vasodilating properties. Additionally, the scaffold's metabolic resistance to oxidative degradation compared to imidazole or pyrazole rings makes it particularly valuable in central nervous system (CNS) drug design where sustained exposure is required [3] [6].
Among the four possible oxadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), significant differences exist in their stability, synthetic accessibility, and biological applications. The 1,2,3-oxadiazole isomer exhibits inherent instability due to facile ring opening to diazomethane derivatives, severely limiting its pharmaceutical utility [4] [6]. In contrast, 1,3,4-oxadiazoles represent the most extensively studied isomer, featuring prominently in commercial drugs including the antibacterial Furamizole, antiviral Raltegravir, antihypertensive Nesapidil, and anticancer agent Zibotentan [6] [8]. This isomer demonstrates exceptional versatility across therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications.
Table 2: Comparative Pharmacological Profile of Oxadiazole Isomers
Isomer | Thermal Stability | Key Therapeutic Applications | Notable Drugs/Examples | Synthetic Accessibility |
---|---|---|---|---|
1,2,5-Oxadiazole (Furazan) | High (stable to 200°C) | Anticancer, Vasodilators, Energetic materials | SENP2 inhibitors, NO-donor furoxans | Moderate (requires specialized cyclization) |
1,3,4-Oxadiazole | High | Antibacterials, Antivirals, Anticancer | Furamizole, Raltegravir, Zibotentan | High (multiple established routes) |
1,2,4-Oxadiazole | Moderate | CNS agents, Anti-inflammatory | Oxolamine, Butalamine, Ataluren | Moderate to high |
1,2,3-Oxadiazole | Low (spontaneous decomposition) | Limited applications | None commercially available | Low (synthetic challenge) |
The 1,2,4-oxadiazole isomer occupies an intermediate position, with established applications in cough suppressants (Oxolamine), vasodilators (Butalamine), and neuromuscular agents (Ataluren) [4]. Its bioisosteric properties resemble those of 1,3,4-oxadiazole, though with reduced π-deficient character. The 1,2,5-oxadiazole distinguishes itself through unique photophysical properties enabling applications in fluorogenic probes and light-emitting devices, where derivatives exhibit orange to red fluorescence in both solution and solid states [7]. Pharmacologically, 1,2,5-oxadiazoles demonstrate exceptional promise as indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy and as sentrin-specific protease 2 (SENP2) inhibitors, positioning this isomer for targeted therapeutic applications where conventional heterocycles show limitations [7] [9].
The investigation of 1,2,5-oxadiazoles has traversed distinct epochs since their initial synthesis in the late 19th century. Early research (1884-1950s) focused predominantly on synthetic methodology development, beginning with Tiemann and Krüger's pioneering dehydration of glyoxaldioxime using succinic anhydride or thionyl chloride [7]. This period established fundamental cyclization approaches including deoxygenation of furoxans (1,2,5-oxadiazole N-oxides) with trialkylphosphites and dimerization of nitrile oxides followed by deoxygenation [7]. These methods enabled access to diverse 3,4-disubstituted derivatives but suffered from moderate yields and purification challenges.
The mid-20th century witnessed the first explorations of biological activity, particularly the serendipitous discovery of vasodilatory properties in furoxan derivatives through their nitric oxide-releasing capacity [3] [7]. This period also revealed the herbicidal potential of benzofuroxan derivatives, though pharmaceutical applications remained limited due to synthetic constraints and competing interest in more synthetically accessible heterocycles. The mid-1990s to early 2000s marked a significant turning point with the identification of naturally occurring 1,2,5-oxadiazoles such as phidianidines A and B from the sea slug Phidiana militaris [4]. These marine alkaloids demonstrated in vitro cytotoxicity against multiple cancer cell lines (C6, HeLa, CaCo-2) and selective agonism at protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4, stimulating renewed interest in the scaffold's pharmacological potential [4] [9].
The current renaissance (2010-present) is characterized by strategic applications in targeted drug design, leveraging advanced synthetic methodologies and computational approaches. Contemporary research focuses on developing 1,2,5-oxadiazole-based inhibitors of clinically validated targets including:
Table 3: Evolution of Key 1,2,5-Oxadiazole Derivatives in Biomedical Research
Historical Period | Key Developments | Representative Compounds | Impact on Drug Discovery |
---|---|---|---|
1884-1950s | Initial synthetic methodologies | Unsubstituted furazan, Simple alkyl/aryl derivatives | Established fundamental chemistry; limited biological testing |
1960s-1980s | Discovery of NO-donor capability; Herbicidal applications | Benzofuroxans; 4-Amino-1,2,5-oxadiazole-3-carboxylic acids | Vasodilatory effects demonstrated; agricultural applications |
1990s-2000s | Isolation of natural products; Anticancer screening | Phidianidines A/B; Cytotoxic furazan derivatives | Validation of anticancer potential; Target diversification |
2010-Present | Targeted inhibitor design; Photophysical applications | IDO inhibitors; SENP2 inhibitors; Fluorogenic probes | Integration into rational drug design; Theranostic applications |
Parallel advancements in synthetic chemistry have addressed historical limitations, with modern approaches employing microwave-assisted cyclizations, flow chemistry techniques, and transition metal-catalyzed functionalization that enable efficient construction of previously inaccessible derivatives [3] [9]. The structural evolution of 1,2,5-oxadiazole derivatives thus mirrors broader trends in medicinal chemistry, transitioning from serendipitous discovery to rational, structure-based design approaches that exploit the scaffold's unique physicochemical profile for specialized therapeutic applications.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4